![molecular formula C18H20N4O2S B2888255 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 377069-05-1](/img/structure/B2888255.png)
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the molecular formula C24H26N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .科学的研究の応用
Pharmacological Potential and Receptor Affinity
Pharmacological Evaluation and Receptor Ligands
New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have shown affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic activity. These derivatives exhibit antidepressant-like and anxiolytic-like activities in animal models, highlighting the significance of mixed 5-HT receptor ligands in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Molecular Studies
Metal Complexes Synthesis
The synthesis and study of mixed ligand metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands have been reported. These complexes, characterized by spectroscopic methods, demonstrate the coordination of purine diones through nitrogen atoms, offering insights into the chemical behavior of these compounds and their potential applications in materials science (Shaker, 2011).
Sulfenation and Redox Sensing
The study of protein sulfenation, involving reactive intermediates like sulfenic acids, has utilized derivatives of purine diones for tagging and monitoring proteins. This research provides a foundation for understanding the role of post-translational modifications in protein regulation and the potential for developing redox-sensitive diagnostic tools (Charles et al., 2007).
Antioxidant Activity and DNA Interaction
Microwave-Assisted Synthesis for Antioxidant Evaluation
The microwave-assisted synthesis of coumarin-purine hybrids has been developed, with these compounds evaluated for their antioxidant activity. This approach showcases the versatility of purine derivatives in generating novel compounds with potential therapeutic benefits, including antioxidant properties (Mangasuli et al., 2019).
Analgesic and Anti-inflammatory Properties
Analgesic and Anti-inflammatory Evaluation
Studies on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic and anti-inflammatory activities. These findings suggest that modifications to the purine-2,6-dione structure can lead to compounds with enhanced pharmacological properties, offering a pathway for the development of new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).
将来の方向性
The future directions for the study of “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” could include further exploration of its synthesis, characterization, and potential applications. The compound’s cytotoxic and antioxidant activities could be of particular interest .
特性
IUPAC Name |
1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-11-22-14-15(20(2)18(24)21(3)16(14)23)19-17(22)25-12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFUDQSUFMQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

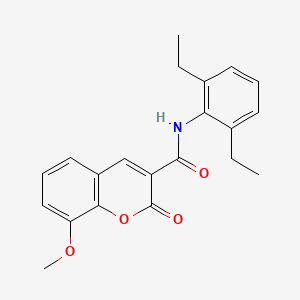
![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)
![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

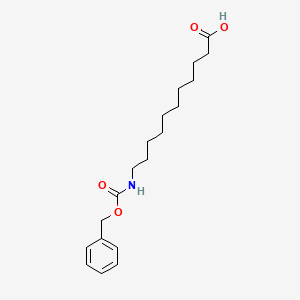
![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)

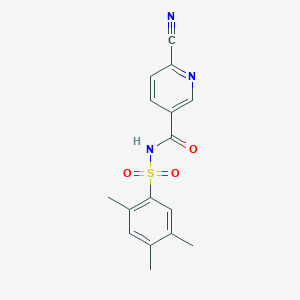

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)
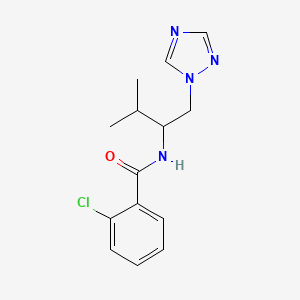
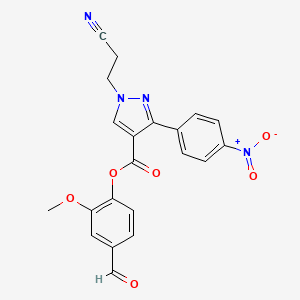
![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)